Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied for their significant impact in medicinal chemistry .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for drug discovery due to its great synthetic versatility .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties .
Action Environment
It is known that the compound’s properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
This will hopefully lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester typically involves the condensation of aminopyrazole with ethyl cyanoacetate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-3-11-8-7(9(14)15)4-12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOZJXGSDDDFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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